molecular formula C27H28FN3O3S B11347684 N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11347684
M. Wt: 493.6 g/mol
InChI Key: YGUXKCDXEQGSOD-UHFFFAOYSA-N
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Description

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that combines several functional groups, including carbazole, fluorophenyl, methanesulfonyl, and piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole to form 9-ethyl-9H-carbazole.

    Introduction of the Fluorophenyl Group:

    Sulfonylation: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through an amide coupling reaction, typically using a coupling reagent like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurological or inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the GABAergic or serotonergic systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(9-ETHYL-9H-CARBAZOL-3-YL)-2,4,6-TRIMETHYLBENZAMIDE: This compound shares the carbazole and ethyl groups but differs in the benzamide moiety.

    9-ETHYL-9H-CARBAZOLE-3-CARBALDEHYDE: Similar in having the carbazole core but differs in the aldehyde functional group.

Uniqueness

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28FN3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H28FN3O3S/c1-2-31-25-6-4-3-5-23(25)24-17-22(11-12-26(24)31)29-27(32)20-13-15-30(16-14-20)35(33,34)18-19-7-9-21(28)10-8-19/h3-12,17,20H,2,13-16,18H2,1H3,(H,29,32)

InChI Key

YGUXKCDXEQGSOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)F)C5=CC=CC=C51

Origin of Product

United States

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